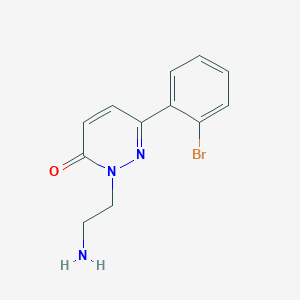
2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one
Übersicht
Beschreibung
2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C12H12BrN3O and its molecular weight is 294.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-Aminoethyl)-6-(2-bromophenyl)-2,3-dihydropyridazin-3-one , with CAS number 2097952-44-6 , is a member of the dihydropyridazinone class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 294.15 g/mol
- Structure : The compound features a dihydropyridazinone core substituted with a bromophenyl group and an aminoethyl side chain, which may influence its biological properties.
Anticancer Activity
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colorectal cancer), and SUIT-2 (pancreatic cancer).
- Methodology : Cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment.
In studies involving structurally similar compounds, several exhibited enhanced potency compared to standard chemotherapeutics like cisplatin. For example, a related compound demonstrated higher cytotoxicity across all tested cell lines, indicating a promising avenue for further exploration in cancer therapy .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to increase sub-G1 cell populations in cell cycle analysis, indicative of apoptosis.
- Inhibition of Cell Proliferation : By disrupting key signaling pathways involved in cell growth and survival.
Study 1: Synthesis and Evaluation
A recent study focused on synthesizing various pyridazinone derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to induce intracellular calcium flux in HL-60 cells transfected with specific receptors. The results indicated varying degrees of efficacy compared to known peptide agonists .
Study 2: Antioxidant Activity
In another investigation, related hydrazone derivatives were assessed for their antioxidant capabilities using DPPH radical scavenging assays. While not directly related to this compound, these findings suggest that modifications in the molecular structure can significantly impact biological activity .
Data Summary
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Apoptosis induction |
| Compound B | HT-29 | 10.0 | Cell cycle arrest |
| Compound C | SUIT-2 | 7.5 | PDE4 inhibition |
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6-(2-bromophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c13-10-4-2-1-3-9(10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQSQUHESXVCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CCN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















